N-methylpentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methylpentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine is a complex, cage-like organic compound. Its unique structure consists of five fused cycloalkane rings, forming a compact, three-dimensional arrangement. The “N-methyl” prefix indicates the presence of a methyl group attached to one of the nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes::
- Cycloaddition Reaction:
- One synthetic approach involves a cycloaddition reaction between a suitable precursor (such as a diene or alkyne) and a nitrogen-containing compound. The cyclization process forms the intricate pentacyclic framework.
- Reaction conditions may include high temperatures and the use of Lewis acids as catalysts.
- Ring Expansion:
- Another method is ring expansion, where a smaller cyclic compound undergoes a series of ring-opening and ring-closing reactions to form the larger cage structure.
- This approach often requires careful control of reaction conditions and intermediate stability.
Industrial Production:: Industrial-scale production of N-methylpentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine remains challenging due to its intricate architecture. Researchers continue to explore efficient and scalable methods.
Analyse Chemischer Reaktionen
Reactivity::
- Oxidation: N-methylpentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine can undergo oxidation reactions, leading to the formation of various functional groups.
- Reduction: Reduction processes can modify the compound’s reactivity and alter its properties.
- Substitution: Substituents can be introduced at specific positions within the cage structure.
- Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
- Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a suitable catalyst.
- Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.
Major Products:: The specific products depend on the reaction conditions and the functional groups present. These could include substituted derivatives or ring-opened forms.
Wissenschaftliche Forschungsanwendungen
N-methylpentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine finds applications in:
- Chemistry: As a challenging synthetic target, it inspires novel methodologies and reaction design.
- Biology: Its unique structure may have biological implications, although further research is needed.
- Medicine: Potential drug candidates due to their distinct three-dimensional shape and potential interactions with biological targets.
- Industry: As a building block for designing new materials or catalysts.
Wirkmechanismus
The precise mechanism by which N-methylpentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine exerts its effects remains an active area of investigation. Researchers study its interactions with receptors, enzymes, or other cellular components.
Vergleich Mit ähnlichen Verbindungen
While N-methylpentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine is relatively rare, we can compare it to related compounds:
- Tetracyclo[5.3.0.0{2,6}.0{3,10}]deca-4,8-diene : A simpler cage compound with fewer rings.
- Other polycyclic amines: Explore similar structures to highlight N-methylpentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine’s uniqueness.
Eigenschaften
Molekularformel |
C12H17N |
---|---|
Molekulargewicht |
175.27 g/mol |
IUPAC-Name |
N-methylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine |
InChI |
InChI=1S/C12H17N/c1-13-12-10-6-2-4-5-3-7(8(4)10)11(12)9(5)6/h4-13H,2-3H2,1H3 |
InChI-Schlüssel |
IZBOSKRPGVFJOC-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1C2C3CC4C2C5C1C3C4C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.